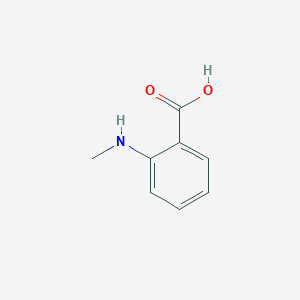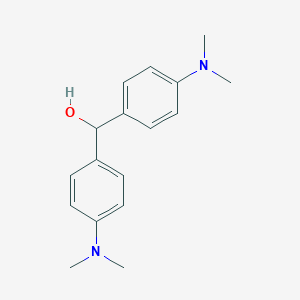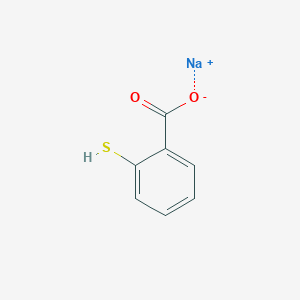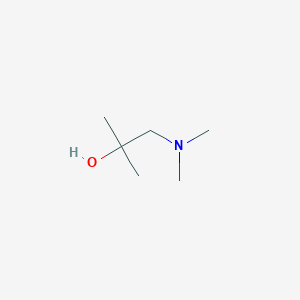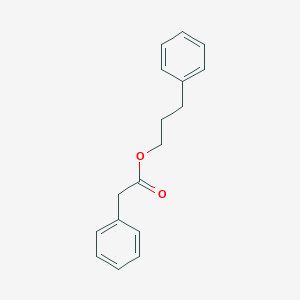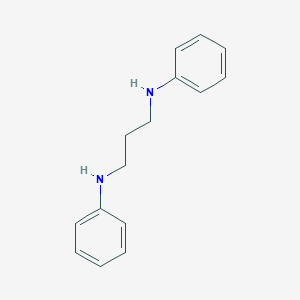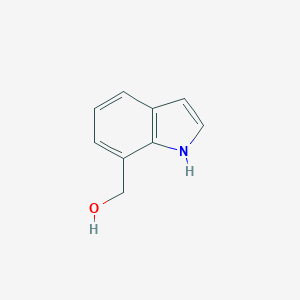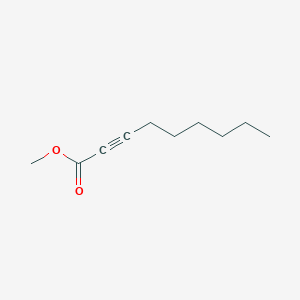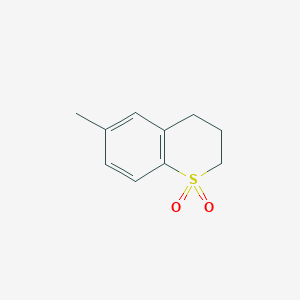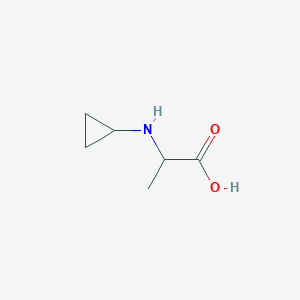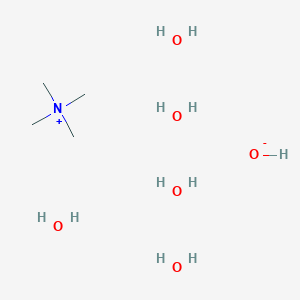
Tetramethylammonium hydroxide pentahydrate
Übersicht
Beschreibung
Synthesis Analysis
- Tetramethylammonium hydroxide pentahydrate can be synthesized via the electrolysis of its hydrogen carbonate using a cation exchange membrane as a diaphragm, where hydrogen carbonate is prepared from the reaction of trimethylamine and dimethyl carbonate in methanol (Yagi & Shimizu, 1993).
Molecular Structure Analysis
- The crystal structure of tetramethylammonium hydroxide pentahydrate is orthorhombic, with a specific arrangement of OH− ions and H2O molecules forming a hydrogen-bonded framework. The (CH3)4N+ ions are located in polyhedral cages within the unit cell (Mcmullan, Mak & Jeffrey, 1966).
Chemical Reactions and Properties
- Tetramethylammonium hydroxide pentahydrate can undergo various chemical reactions, evidenced by its use in thermochemolysis for characterizing bio-and geo-polymers (Río et al., 1998).
Physical Properties Analysis
- The compound exhibits distinct phase relations and crystal structures at varying concentrations and temperatures. It includes several crystalline hydrate phases with unique stability ranges (Mootz & Seidel, 1990).
Chemical Properties Analysis
- Tetramethylammonium hydroxide pentahydrate functions as a catalyst in various chemical reactions, such as the synthesis of tetrahydrobenzo[b]pyran derivatives, demonstrating its chemical versatility (Balalaie, Sheikh‐Ahmadi & Bararjanian, 2007).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : McMullan, Mak, and Jeffrey (1966) explored the crystal structure of tetramethylammonium hydroxide pentahydrate, revealing its orthorhombic unit cell and hydrogen-bonded framework, which is significant for understanding its chemical behavior and potential applications in crystallography and material science (McMullan, Mak, & Jeffrey, 1966).
Ion Conduction : Kuriyama et al. (1990) found that tetramethylammonium hydroxide pentahydrate is a fast ion conductor, which is crucial for applications in energy storage and transfer, particularly in battery technology (Kuriyama et al., 1990).
Battery Applications : A study by Kuriyama et al. (1992) demonstrated the use of tetramethylammonium hydroxide pentahydrate as a solid electrolyte in nickel oxyhydroxide-metal hydride batteries, highlighting its potential in the development of more efficient energy storage systems (Kuriyama et al., 1992).
Characterization of Chlorogenic Acids : Clifford, Kellard, and Birch (1989) utilized tetramethylammonium hydroxide pentahydrate for the characterization of chlorogenic acids. This application is important in food chemistry and the analysis of natural compounds (Clifford, Kellard, & Birch, 1989).
Aerobic Degradation in Industry : Michelis et al. (2017) focused on the aerobic degradation of tetramethylammonium hydroxide waste from the electronic industry, which is vital for environmental management and waste treatment strategies (Michelis et al., 2017).
Wastewater Treatment : Noor et al. (2019) investigated the removal of tetramethylammonium hydroxide from wastewater in nano-electronics manufacturing using membrane distillation. This research is key in developing sustainable practices in industrial waste management (Noor et al., 2019).
Wirkmechanismus
Target of Action
Tetramethylammonium hydroxide (TMAH or TMAOH) is a quaternary ammonium salt . The primary target of TMAH is the autonomic ganglia . It is traditionally classified as a ganglion-stimulant drug . The tetramethylammonium ion affects nerves and muscles, causing difficulties in breathing, muscular paralysis, and possibly death . It is structurally related to acetylcholine, an important neurotransmitter at both the neuromuscular junction and autonomic ganglia .
Mode of Action
TMAH acts like a base . Bases are chemically similar to sodium hydroxide (NaOH) or sodium oxide (Na2O). They neutralize acids exothermically to form salts plus water . When soluble in water, they give solutions having a pH greater than 7.0 .
Biochemical Pathways
TMAH undergoes simple acid-base reactions to produce tetramethylammonium (TMA) salts whose anion is derived from the acid used . For example, it can react with hydrofluoric acid (HF) to produce tetramethylammonium fluoride and water .
Pharmacokinetics
It is known that tmah can cause damage to organs such as the central nervous system, liver, and thymus through prolonged or repeated exposure in contact with skin .
Result of Action
The action of TMAH can result in difficulties in breathing, muscular paralysis, and possibly death . It can also cause severe skin burns and eye damage .
Action Environment
TMAH is commonly encountered in the form of concentrated solutions in water or methanol . It is soluble in water and gives solutions having a pH greater than 7.0 . It is sensitive to atmospheric moisture and carbon dioxide . It is toxic to aquatic life with long-lasting effects .
Safety and Hazards
Tetramethylammonium hydroxide is highly toxic and lethal if in contact with skin . It is highly soluble in water, thus skin exposure to >1% TMAH solutions over a few percent of the body must be treated as a life-threatening event . It is a very strong base with a pH >13 . Concentrations between 10 and 25% TMAH will cause 2nd and 3rd degree burns if exposed to skin .
Zukünftige Richtungen
Tetramethylammonium hydroxide pentahydrate has been used in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates . It has been utilized in the preparation of iron oxide nanoparticles for application as magnetic resonance imaging contrast agents . Furthermore, it has been used in a study to assess strains of Pseudomnas species by a single-step gas chromatographic characterization procedure . It has also been used in a study to investigate solid-state metal hydride batteries nickel oxyhydroxide-metal hydride and manganese dioxide-metal hydride .
Eigenschaften
IUPAC Name |
tetramethylazanium;hydroxide;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.6H2O/c1-5(2,3)4;;;;;;/h1-4H3;6*1H2/q+1;;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXKPFMQWULLOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.O.O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065073 | |
| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless deliquescent solid; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide, hydrate (1:1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethyl ammonium hydroxide pentahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetramethylammonium hydroxide pentahydrate | |
CAS RN |
10424-65-4 | |
| Record name | Tetramethylammonium hydroxide pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010424654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide, hydrate (1:1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium Hydroxide Pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLAMMONIUM HYDROXIDE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2HKT2LCKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




